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Compound of Interest

Compound Name: AM-001

Cat. No.: B459158

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of AUM-001 (Tinodasertib), a novel MNK1/2
inhibitor, with alternative therapies in the context of its therapeutic potential for various solid
tumors. The information presented is based on published preclinical and clinical findings,
offering a resource for researchers and drug development professionals to understand the
current landscape of MNK inhibition in oncology.

Executive Summary

AUM-001 (also known as Tinodasertib or ETC-206) is a selective, oral inhibitor of Mitogen-
activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1/2).[1][2] These kinases
are key downstream effectors of the RAS-MAPK and PI3K signaling pathways and are the sole
kinases responsible for the phosphorylation of the eukaryotic translation initiation factor 4E
(elF4E).[1][2][3] The phosphorylation of elF4E is a critical step in the translation of several
oncogenic proteins, and its dysregulation is a hallmark of many cancers.[1][2][3] By inhibiting
MNKZ1/2, AUM-001 aims to modulate the tumor microenvironment, hinder the translation of
oncogenic signals, and potentially reverse resistance to other cancer therapies.[4] AUM-001 is
currently in Phase 2 clinical trials for metastatic colorectal cancer and non-small cell lung
cancer.[5][6]

Mechanism of Action: The MNK-elF4E AXxis
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The therapeutic rationale for AUM-001 is centered on the inhibition of the MNK-elF4E signaling
axis. MNK1 and MNK2 are activated by upstream kinases such as ERK and p38 MAPK.[3]
Activated MNK1/2 then phosphorylates elF4E at the Ser209 residue.[3] This phosphorylation
event is crucial for the initiation of cap-dependent mRNA translation of proteins involved in cell
proliferation, survival, and invasion.[1][2] In many cancers, this pathway is hyperactivated,
leading to increased production of oncoproteins.[1][2] AUM-001, by selectively inhibiting MNK1
and MNK2, blocks the phosphorylation of elF4E, thereby reducing the translation of these key
oncogenic proteins.[7]

Upstream Signaling

Downstream Effects

Click to download full resolution via product page
Caption: The MNK Signaling Pathway and the Mechanism of Action of AUM-001.

Preclinical Data Summary

AUM-001 has demonstrated potent and selective inhibition of MNK1 and MNK2 in preclinical
studies.
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Parameter AUM-001 (Tinodasertib) Reference
MNK1 IC50 64 nM [1]12]
MNK2 IC50 86 nM [11[2]
p-elF4E Inhibition IC50 (K562-

0.8 uM [1][2]
elF4E cells)

) o ) ~70% inhibition of p-elF4E at

In Vivo Activity (Mice) [1][2]

~12.5 mg/kg

Clinical Development and Performance

AUM-001 is currently being evaluated in Phase 2 clinical trials for metastatic colorectal cancer
(mCRC) and non-small cell lung cancer (NSCLC).

AUM-001 in Metastatic Colorectal Cancer (MSS-CRC)

AUM-001 is being investigated as both a monotherapy and in combination with pembrolizumab
(anti-PD-1) or irinotecan in patients with microsatellite stable (MSS) mCRC.[5][8] This is
significant as MSS-CRC is generally less responsive to immunotherapy.[7] The rationale for the
combination therapy is that MNK inhibition may modulate the tumor microenvironment to be
more favorable for an immune response.[7]

AUM-001 in Non-Small Cell Lung Cancer (NSCLC)

AUM-001 is also in a Phase 2 trial in combination with atezolizumab (anti-PD-L1) for NSCLC.
[6]

Safety and Tolerability

In Phase 1 studies, AUM-001 was reported to be safe and well-tolerated, with no treatment-
emergent adverse events or dose-limiting toxicities observed.[1][9]

Comparison with Alternative MNK Inhibitors
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AUM-001 Tomivosertib
Feature . . BAY1143269
(Tinodasertib) (eFT508)
Target MNKZ1/2 MNKZ1/2 MNK1
Phase 2 (NSCLC Phase 1
Development Phase Phase 2

development halted)

(Discontinued)

Reported Efficacy

Preclinical efficacy
demonstrated.[1][2]

Clinical data pending.

Modest activity in
combination with

pembrolizumab in
NSCLC (PFS HR
0.62).[10]

Preclinical efficacy in
NSCLC, colorectal,
and melanoma
xenograft models.[11]
[12]

Reported Safety

Well-tolerated in
Phase 1.[1][9]

Higher rate of Grade
3+ AEs vs. placebo in
NSCLC trial (67% vs
37%).[10]

N/A (Development

Discontinued)

Comparison with Standard of Care

Metastatic Colorectal Cancer(MSS)

Treatment Arm (lllustrative from AUM-001

Trial)

Standard of Care (Refractory MSS-CRC)

AUM-001 + Pembrolizumab

Trifluridine/Tipiracil + Bevacizumab

AUM-001 + Irinotecan

Regorafenib

Mechanism of Action

MNK21/2 Inhibition + PD-1 Blockade /

Topoisomerase | Inhibition

Efficacy Data from ongoing Phase 2 trial awaited.
AUM-001 well-tolerated in Phase 1.[1][9]
Safety Pembrolizumab and Irinotecan have established

safety profiles.

Non-Small Cell Lung Cancer (PD-L1 expressing)

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.fortunejournals.com/articles/pharmacodynamic-evaluation-of-aum001tinodasertib-an-oral-inhibitor-of-mitogenactivated-protein-kinase-mapkinteracting-protein-kina.html
https://www.researchgate.net/publication/378626198_Pharmacodynamic_evaluation_of_AUM001tinodasertib_an_oral_inhibitor_of_mitogen-activated_protein_kinase_MAPK-interacting_protein_kinase_1_2_MNK12_in_preclinical_models_and_tissues_from_a_Phase_1_clinic
https://www.onclive.com/view/tomivosertib-development-in-frontline-nsclc-ending-after-findings-from-kickstart-trial
https://aacrjournals.org/cancerres/article/75/15_Supplement/2604/601652/Abstract-2604-Preclinical-anti-tumor-efficacy-and
https://synapse.patsnap.com/drug/20e13623f5a147eea86a727b09e6eb1e
https://www.fortunejournals.com/articles/pharmacodynamic-evaluation-of-aum001tinodasertib-an-oral-inhibitor-of-mitogenactivated-protein-kinase-mapkinteracting-protein-kina.html
https://www.biorxiv.org/content/10.1101/2024.02.23.581717v1.full-text
https://www.onclive.com/view/tomivosertib-development-in-frontline-nsclc-ending-after-findings-from-kickstart-trial
https://www.fortunejournals.com/articles/pharmacodynamic-evaluation-of-aum001tinodasertib-an-oral-inhibitor-of-mitogenactivated-protein-kinase-mapkinteracting-protein-kina.html
https://www.biorxiv.org/content/10.1101/2024.02.23.581717v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b459158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Treatment Arm (lllustrative from AUM-001

. Standard of Care (High PD-L1)
Trial)

) Pembrolizumab Monotherapy or in combination
AUM-001 + Atezolizumab ]
with Chemotherapy

Mechanism of Action MNK21/2 Inhibition + PD-L1 Blockade

Efficacy Data from ongoing Phase 2 trial awaited.

AUM-001 well-tolerated in Phase 1.[1][9]

Safety ) ) ]
Atezolizumab has an established safety profile.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below
are summaries of key experimental protocols employed in the evaluation of AUM-001.

n Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of AUM-001 against
MNK1 and MNK2.

Methodology: Recombinant human MNK1 and MNK2 enzymes are incubated with a
fluorescently labeled substrate and varying concentrations of AUM-001. The kinase activity is
measured by the extent of substrate phosphorylation, typically detected by changes in
fluorescence polarization. The IC50 value is calculated from the dose-response curve.

Cellular Assays for p-elF4E Inhibition

e Objective: To assess the ability of AUM-001 to inhibit the phosphorylation of elF4E in a

cellular context.

o Methodology: A cancer cell line with high baseline levels of p-elF4E (e.g., K562-elF4E) is

treated with a range of AUM-001 concentrations for a specified duration.[1][2] Cell lysates
are then prepared, and the levels of total elF4E and phosphorylated elF4E (p-elF4E) are
guantified using Western blotting or an ELISA-based method.[1] The IC50 for p-elF4E
inhibition is determined from the concentration-response data.
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In Vivo Pharmacodynamic and Efficacy Studies

o Objective: To evaluate the in vivo target engagement and anti-tumor efficacy of AUM-001.
o Methodology:

o Animal Model: Immunocompromised mice (e.g., SCID mice) are subcutaneously
implanted with human cancer cells.[2]

o Dosing: Once tumors reach a specified volume, mice are treated with oral doses of AUM-
001 or vehicle control.[2]

o Pharmacodynamic Analysis: At various time points after dosing, blood and tissue samples
(including tumors) are collected to measure AUM-001 plasma concentrations and the
levels of p-elF4E by Western blot.[1][2]

o Efficacy Assessment: Tumor volume is measured regularly throughout the study to assess
the effect of AUM-001 on tumor growth. Body weight is also monitored as an indicator of
toxicity.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.researchgate.net/publication/378626198_Pharmacodynamic_evaluation_of_AUM001tinodasertib_an_oral_inhibitor_of_mitogen-activated_protein_kinase_MAPK-interacting_protein_kinase_1_2_MNK12_in_preclinical_models_and_tissues_from_a_Phase_1_clinic
https://www.researchgate.net/publication/378626198_Pharmacodynamic_evaluation_of_AUM001tinodasertib_an_oral_inhibitor_of_mitogen-activated_protein_kinase_MAPK-interacting_protein_kinase_1_2_MNK12_in_preclinical_models_and_tissues_from_a_Phase_1_clinic
https://www.fortunejournals.com/articles/pharmacodynamic-evaluation-of-aum001tinodasertib-an-oral-inhibitor-of-mitogenactivated-protein-kinase-mapkinteracting-protein-kina.html
https://www.researchgate.net/publication/378626198_Pharmacodynamic_evaluation_of_AUM001tinodasertib_an_oral_inhibitor_of_mitogen-activated_protein_kinase_MAPK-interacting_protein_kinase_1_2_MNK12_in_preclinical_models_and_tissues_from_a_Phase_1_clinic
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b459158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

In Vitro Evaluation

Kinase Assay
(IC50 determination)
Cellular Assay
(p-elF4E Inhibition)

In Vivo|Studies

Animal Model Development
(Xenograft)

:
'y

Pharmacodynamic Analysis Efficacy Assessment
(p-elF4E levels) (Tumor Growth)
Clinical Trials
Phase 1
(Safety & Tolerability)

Phase 2
(Efficacy & Dose Expansion)
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Caption: A typical experimental workflow for the evaluation of AUM-001.

Conclusion
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AUM-001 (Tinodasertib) is a promising MNK1/2 inhibitor with a well-defined mechanism of
action and a favorable safety profile in early clinical studies. Its potential to modulate the tumor
microenvironment and overcome resistance to existing therapies makes it a compelling
candidate for further investigation, particularly in combination with immunotherapy and
chemotherapy. The ongoing Phase 2 trials in metastatic colorectal cancer and non-small cell
lung cancer will be critical in establishing its clinical utility and positioning within the oncology
treatment landscape. The data generated from these trials will be essential for a more definitive
comparison with the standard of care and other emerging therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b459158#replicating-published-findings-on-am-001-s-
therapeutic-potential]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b459158#replicating-published-findings-on-am-001-s-therapeutic-potential
https://www.benchchem.com/product/b459158#replicating-published-findings-on-am-001-s-therapeutic-potential
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b459158?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b459158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

